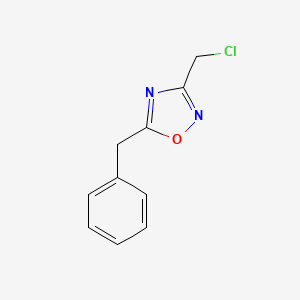

5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-benzyl-3-(chloromethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c11-7-9-12-10(14-13-9)6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XECLIXXHUYTYJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=NO2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40476402 | |

| Record name | 5-benzyl-3-(chloromethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52156-51-1 | |

| Record name | 5-benzyl-3-(chloromethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole CAS number 52156-51-1

CAS Number: 52156-51-1 Document Type: Technical Application Guide Version: 2.0 (2026)

Executive Summary & Strategic Significance

5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole is a specialized heterocyclic intermediate utilized primarily in the synthesis of bioactive small molecules. Its structural core—the 1,2,4-oxadiazole ring—serves as a critical bioisostere for esters and amides , offering improved metabolic stability and lipophilicity profiles in drug candidates.

The molecule is distinguished by two key functional domains:

-

The 5-Benzyl Moiety: Provides hydrophobic bulk and

-stacking potential, essential for receptor pocket occupancy (e.g., in GPCR ligands). -

The 3-Chloromethyl Handle: An electrophilic "warhead" that enables rapid diversification via nucleophilic substitution (

), allowing researchers to append amines, thiols, or alkoxides to generate diverse libraries.

This guide details the synthesis, characterization, and application of this scaffold, emphasizing its role as a linchpin in fragment-based drug discovery (FBDD).

Physicochemical Characterization

The following data establishes the baseline identity for CAS 52156-51-1. Note the distinction between this isomer and its regioisomer (3-benzyl-5-chloromethyl-1,2,4-oxadiazole, CAS 51802-77-8).

| Property | Specification |

| IUPAC Name | 3-(Chloromethyl)-5-(phenylmethyl)-1,2,4-oxadiazole |

| Molecular Formula | |

| Molecular Weight | 208.64 g/mol |

| Appearance | Pale yellow oil or low-melting solid (dependent on purity) |

| Refractive Index | |

| Solubility | Soluble in DCM, THF, EtOAc, Ethanol; Insoluble in water |

| Stability | Moisture sensitive (slow hydrolysis of chloromethyl group); Store at 2–8°C under Argon |

Synthesis Protocol: The Regioselective Route

To synthesize the 3-chloromethyl isomer specifically, one must avoid the reaction of phenylacetamide oxime with chloroacetyl chloride, which yields the 5-chloromethyl isomer. Instead, the correct retrosynthetic disconnection utilizes chloroacetamide oxime and a phenylacetic acid derivative .

Reaction Pathway Visualization

The following diagram illustrates the specific regiochemical assembly required to target CAS 52156-51-1.

Caption: Regioselective assembly of the 3-chloromethyl-1,2,4-oxadiazole core via amidoxime condensation.

Detailed Experimental Procedure

Step 1: Preparation of Chloroacetamide Oxime

-

Reagents: Chloroacetonitrile (1.0 eq), Hydroxylamine hydrochloride (1.1 eq), Sodium Carbonate (0.6 eq).

-

Protocol: Dissolve hydroxylamine HCl in water/ethanol. Add carbonate slowly at 0°C. Add chloroacetonitrile dropwise. Stir at room temperature (RT) for 2 hours. Extract with ether to isolate the amidoxime. Note: Isolate carefully; low molecular weight amidoximes can be unstable.

Step 2: Cyclocondensation (The Phenyliminoacetate Method) This method avoids harsh acyl chlorides and promotes cleaner cyclization.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagents:

-

Chloroacetamide oxime: 11.0 g (100 mmol)

-

Ethyl phenyliminoacetate hydrochloride: 22.0 g (110 mmol)[1]

-

Solvent: Absolute Ethanol (80 mL)

-

-

Reaction:

-

Work-up:

-

Purification:

-

The residue is an oil. Perform steam distillation or vacuum distillation to isolate the pure product.

-

Yield: Expect ~60–70% (approx. 7.0 g).

-

Validation: Check refractive index (

) and NMR (Singlet at

-

Functionalization & Reactivity Profile

The utility of CAS 52156-51-1 lies in the high reactivity of the chloromethyl group towards nucleophiles. This allows the oxadiazole to act as a "linker" between a benzyl group and a secondary pharmacophore.

Derivatization Workflow

Caption: Divergent synthesis strategies utilizing the electrophilic chloromethyl handle.

Critical Reaction Parameters

-

Solvent Choice: Use polar aprotic solvents (Acetonitrile, DMF) to accelerate the

reaction. -

Base Selection:

-

For Amines:

or DIPEA is sufficient. -

For Phenols:

often provides higher yields by improving the solubility of the phenoxide.

-

-

Finkelstein Modification: If the chloride is sluggish, adding catalytic KI (10 mol%) generates the more reactive iodomethyl intermediate in situ.

Safety & Handling Protocols

Hazard Classification:

-

Skin/Eye Irritant: The chloromethyl group is an alkylating agent. It is potentially vesicant.

-

Acute Toxicity: Harmful if swallowed or absorbed through skin.[5]

Standard Operating Procedures (SOP):

-

Containment: All weighing and transfers must occur within a certified fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

-

Quenching: Quench excess alkylating agent with 10% aqueous ammonia or dilute sodium hydroxide before disposal.

-

Storage: Store in a tightly sealed vial at 4°C. The compound can degrade to release HCl if exposed to moisture.

References

-

Synthesis of 3-chloromethyl-5-benzyl-1,2,4-oxadiazole. PrepChem. Retrieved from [Link]

-

Boström, J., et al. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(5), 1817-1830. [Link]

-

Jakopin, Ž. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(11), 2604. [Link]

-

Zhang, X., et al. (2023).[6] Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides. International Journal of Molecular Sciences, 24(6), 5789. [Link]

-

NCI/CADD Group. (2025). 3-(Chloromethyl)-5-benzyl-1,2,4-oxadiazole Chemical Data. Chemical Identifier Resolver. [Link]

Sources

Physical and chemical properties of 5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole

An In-depth Technical Guide to 5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry and materials science.[1] Renowned for its chemical and metabolic stability, it frequently serves as a bioisostere for amide and ester functionalities, a crucial strategy in drug design to enhance pharmacokinetic profiles by mitigating hydrolysis.[1] The subject of this guide, 5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole , is a key derivative of this scaffold. It combines the stable oxadiazole core with two strategic functional groups: a benzyl moiety at the 5-position, offering a site for steric and electronic modulation, and a highly reactive chloromethyl group at the 3-position. This chloromethyl "handle" transforms the molecule into a versatile synthetic building block, enabling the facile introduction of diverse functionalities. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, designed to equip researchers with the foundational knowledge required for its effective use in the laboratory.

Section 1: Core Molecular Attributes

5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole is a well-defined chemical entity with distinct structural and identifying features. These core attributes are fundamental for its use in experimental and computational research.

| Attribute | Value | Reference |

| IUPAC Name | 5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole | [2] |

| CAS Number | 52156-51-1 | [2] |

| Molecular Formula | C₁₀H₉ClN₂O | [2][3] |

| Molecular Weight | 208.64 g/mol | [2][3] |

| Canonical SMILES | C1=CC=C(C=C1)CC2=NC(=NO2)CCl | [4] |

| InChI Key | XECLIXXHUYTYJD-UHFFFAOYSA-N | [4] |

graph "5_Benzyl_3_chloromethyl_1_2_4_oxadiazole" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Define nodes for atoms N1 [label="N", pos="0,1!", fontsize=12]; O2 [label="O", pos="1.2,0.6!", fontsize=12]; C3 [label="C", pos="1.2,-0.6!", fontsize=12]; N4 [label="N", pos="0,-1!", fontsize=12]; C5 [label="C", pos="-0.8,0!", fontsize=12];

// Benzyl group C6 [label="CH₂", pos="-2.2,0!", fontsize=12]; C7 [label="C", pos="-3.4,0.7!", fontsize=12]; C8 [label="C", pos="-4.6,0.7!", fontsize=12]; C9 [label="C", pos="-5.2,0!", fontsize=12]; C10 [label="C", pos="-4.6,-0.7!", fontsize=12]; C11 [label="C", pos="-3.4,-0.7!", fontsize=12]; H1 [label="H", pos="-3.0,1.4!", fontsize=10]; H2 [label="H", pos="-5.2,1.4!", fontsize=10]; H3 [label="H", pos="-6.2,0!", fontsize=10]; H4 [label="H", pos="-5.2,-1.4!", fontsize=10]; H5 [label="H", pos="-3.0,-1.4!", fontsize=10];

// Chloromethyl group C12 [label="CH₂Cl", pos="2.6,-0.6!", fontsize=12];

// Draw bonds N1 -- O2; O2 -- C3; C3 -- N4; N4 -- C5; C5 -- N1; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C7; C3 -- C12;

// Aromatic circle for benzene benzene_center [label="", shape=circle, style=dotted, pos="-4.3,0!", width=1.5, height=1.5, color="#5F6368"]; }

Section 2: Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from documented syntheses and computational predictions.

| Property | Value / Description | Reference |

| Physical State | Solid | [5] |

| Refractive Index (n²⁰) | 1.5386 | [6] |

| Monoisotopic Mass | 208.04034 Da | [4] |

| Predicted XlogP | 2.5 | [4] |

| Predicted Collision Cross Section | [M+H]⁺: 141.8 Ų | [4] |

Spectroscopic Profile

Detailed experimental spectra for 5-benzyl-3-(chloromethyl)-1,2,4-oxadiazole are not broadly available in public literature. However, a predictive analysis based on its structure allows for the characterization of its expected spectroscopic signals.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals:

-

A singlet for the two methylene protons of the benzyl group (-CH₂-Ph), likely in the range of 4.0-4.3 ppm.

-

A multiplet corresponding to the five aromatic protons of the phenyl ring, typically between 7.2-7.4 ppm.

-

A sharp singlet for the two methylene protons of the chloromethyl group (-CH₂Cl), expected further downfield around 4.8-5.0 ppm due to the electronegativity of the chlorine atom.

-

-

¹³C NMR: The carbon spectrum would reveal:

-

A signal for the benzyl methylene carbon (~30-35 ppm).

-

A signal for the chloromethyl carbon (~40-45 ppm).

-

Multiple signals in the aromatic region (127-135 ppm) for the phenyl ring carbons.

-

Two distinct signals for the oxadiazole ring carbons (C3 and C5), expected at the lower end of the aromatic region or slightly higher (~165-175 ppm). Data from related 1,3,4-oxadiazoles show ring carbons in this region.[7][8]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula C₁₀H₉ClN₂O. The fragmentation pattern would likely show a prominent peak for the tropylium ion (m/z 91) resulting from the loss of the benzyl group.

Section 3: Chemical Properties and Reactivity

The chemistry of 5-benzyl-3-(chloromethyl)-1,2,4-oxadiazole is dominated by the dual nature of its structure: the stable heterocyclic core and the highly reactive side chain.

The 1,2,4-Oxadiazole Core: A Stable Scaffold

The 1,2,4-oxadiazole ring is an aromatic heterocycle known for its high thermal and chemical stability.[9] It is generally resistant to electrophilic substitution. This robustness is a key reason for its utility as a bioisosteric replacement for esters and amides in drug discovery, as it is not susceptible to cleavage by common metabolic enzymes like esterases or amidases.[1]

The 3-(Chloromethyl) Group: A Reactive Handle for Synthesis

The primary site of reactivity is the chloromethyl group (-CH₂Cl). The electron-withdrawing nature of the adjacent 1,2,4-oxadiazole ring enhances the electrophilicity of the methylene carbon, making it highly susceptible to nucleophilic attack.[10][11] The chloride ion is an excellent leaving group, facilitating bimolecular nucleophilic substitution (Sₙ2) reactions.[10]

This reactivity allows the compound to serve as a powerful synthetic intermediate. A wide variety of nucleophiles—such as amines, thiols, alcohols, and carbanions—can displace the chloride to form new carbon-nitrogen, carbon-sulfur, carbon-oxygen, or carbon-carbon bonds, respectively. This provides a straightforward pathway to generate a diverse library of derivatives for structure-activity relationship (SAR) studies.

Section 4: Synthesis and Manufacturing

The synthesis of 5-benzyl-3-(chloromethyl)-1,2,4-oxadiazole is well-documented and relies on a classical cyclocondensation reaction to form the heterocyclic core.

Primary Synthetic Route

A reliable method involves the reaction between chloroacetamide oxime and ethyl phenyliminoacetate hydrochloride.[6]

Detailed Experimental Protocol

Causality: This protocol leverages a cyclocondensation reaction. The amidoxime provides the N-C-N fragment, while the iminoacetate provides the O-C fragment and the benzyl precursor. Refluxing drives the reaction to completion by providing the necessary activation energy for condensation and subsequent dehydration to form the stable aromatic oxadiazole ring.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine chloroacetamide oxime (0.10 mole) and ethyl phenyliminoacetate hydrochloride (0.11 mole).[6]

-

Solvent Addition: Add absolute ethanol (80 mL) to the flask.[6]

-

Reaction: Heat the mixture to reflux and maintain for one hour.[6]

-

Workup (Part 1): After cooling the reaction mixture to room temperature, a precipitate of ammonium chloride will form. Remove this solid by filtration.[6]

-

Workup (Part 2): Remove the ethanol from the filtrate under reduced pressure (in vacuo).[6]

-

Purification: Purify the resulting residue by steam distillation to yield the final product, 5-benzyl-3-(chloromethyl)-1,2,4-oxadiazole.[6]

Section 5: Applications in Research and Drug Development

The unique structural combination of a stable core and a reactive handle makes 5-benzyl-3-(chloromethyl)-1,2,4-oxadiazole a valuable starting material in several research areas.

-

Medicinal Chemistry: The 1,2,4-oxadiazole scaffold is present in molecules with a vast array of biological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral properties.[9][12][13] This compound is an ideal starting point for generating novel derivatives to target these pathways. The chloromethyl group allows for the attachment of various pharmacophores, while the benzyl group can be modified to optimize binding affinity and selectivity.

-

Scaffold for Combinatorial Chemistry: Its straightforward reactivity makes it suitable for high-throughput synthesis of compound libraries. By reacting it with a diverse set of amines, thiols, or other nucleophiles, researchers can quickly generate hundreds or thousands of related compounds for biological screening.

-

Materials Science: Oxadiazole derivatives are known for their thermal stability and photoluminescence properties, leading to applications in organic light-emitting diodes (OLEDs) and other electronic materials.[14]

Section 6: Safety, Handling, and Storage

Due to the presence of the reactive chloromethyl group, this compound must be handled with appropriate caution. Data from structurally related compounds suggest it poses several hazards.

GHS Hazard Information

| Hazard Class | Code | Statement | Reference |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [5][15] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [15] |

| Serious Eye Damage/Irritation | H318 / H319 | Causes serious eye damage/irritation. | [5][15] |

Handling and Personal Protective Equipment (PPE)

Given its hazardous nature as a reactive alkylating agent, stringent safety protocols are mandatory.

-

Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[16]

-

Eye and Face Protection: Chemical splash goggles and a face shield are required.[16]

-

Hand Protection: Use chemically resistant gloves (e.g., butyl rubber, Viton®). Standard nitrile gloves may offer insufficient protection.[16]

-

Skin and Body Protection: Wear a flame-retardant lab coat, fully buttoned, and closed-toe shoes. For larger quantities, a chemical-resistant apron is recommended.[16]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[16][17] For long-term stability, storage under an inert atmosphere at 2-8°C is recommended.[17] Keep away from incompatible materials such as strong bases and oxidizing agents.

-

Disposal: Dispose of waste as hazardous chemical waste in accordance with all local, state, and federal regulations.[16]

Conclusion

5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole is a compound of significant strategic value for chemical and pharmaceutical research. Its key features—a metabolically robust oxadiazole core and a synthetically versatile chloromethyl group—make it an exceptional building block for the creation of novel molecules. A thorough understanding of its physicochemical properties, reactivity profile, and safety requirements is essential for harnessing its full potential in the development of new therapeutics and advanced materials.

References

-

PrepChem. (n.d.). Synthesis of 3-chloromethyl-5-benzyl-1,2,4-oxadiazole. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information: Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles. Retrieved from [Link]

-

Chempanda. (n.d.). Chloromethyl: compounds, synthesis and safety | Blog. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. Retrieved from [Link]

-

The Surprising Reactivity of Chloromethyl Chlorosulfate with Active Methylene Compounds. (2024). Chemistry – A European Journal. Retrieved from [Link]

- Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.). [Supporting Information].

-

RASAYAN Journal of Chemistry. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][5][10] OXAZIN-4-YL) ACETATE DERIV. Retrieved from [Link]

- ChemReg.net. (n.d.). GHS Classification.

-

PubChem. (n.d.). 5-benzyl-3-(chloromethyl)-1,2,4-oxadiazole. Retrieved from [Link]

-

PubChem. (n.d.). 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole. Retrieved from [Link]

-

Albert Einstein College of Medicine. (n.d.). Safety and Handling of Methyl Chloromethyl Ether. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure for handling chloromethyl methyl ether. Retrieved from [Link]

-

ResearchGate. (n.d.). The 13C-NMR of compound (5). Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Reactivity of electrophilic chlorine atoms due to σ-holes: a mechanistic assessment of the chemical reduction of a trichloromethyl group by sulfur nucleophiles. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]

-

SpringerLink. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Retrieved from [Link]

- Asian Journal of Pharmaceutical and Clinical Research. (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs.

-

PubChem. (n.d.). 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole. Retrieved from [Link]

- Substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)- 2-sulfanyl acetamide. (n.d.). [Journal Article].

-

PharmaTutor. (2013). A REVIEW ON THE BIOLOGICAL ACTIVITIES OF 1,3,4- OXADIAZOLE. Retrieved from [Link]

-

National Center for Biotechnology Information (PMC). (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Retrieved from [Link]

-

YouTube. (2024). Synthesis and reactivity of common heterocyclic compounds containing one or two heteroatoms (O,N,S). Retrieved from [Link]

- Trans Tech Publications Ltd. (n.d.). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 52156-51-1|5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole|BLD Pharm [bldpharm.com]

- 3. 3-benzyl-5-(chloromethyl)-1,2,4-oxadiazole | CAS 51802-77-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. PubChemLite - 5-benzyl-3-(chloromethyl)-1,2,4-oxadiazole (C10H9ClN2O) [pubchemlite.lcsb.uni.lu]

- 5. 3-Benzyl-5-chloromethyl-1,2,4-oxadiazole AldrichCPR 51802-77-8 [sigmaaldrich.com]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pharmatutor.org [pharmatutor.org]

- 14. researchgate.net [researchgate.net]

- 15. 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole | C9H7ClN2O | CID 966714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. 51802-77-8|3-Benzyl-5-(chloromethyl)-1,2,4-oxadiazole|BLD Pharm [bldpharm.com]

The Chemist’s Guide to 5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole

From Nomenclature to Functionalization: A Strategic Scaffold for Drug Discovery

Structural Anatomy & Nomenclature

In medicinal chemistry, the precise identification of regioisomers is non-negotiable. The title compound, 5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole , represents a specific "privileged scaffold" often utilized as a linker or a bioisostere for esters and amides.

IUPAC Deconstruction

The numbering of the 1,2,4-oxadiazole ring follows the priority rules where Oxygen is position 1, Nitrogen is 2, and the second Nitrogen is 4.

-

Position 1: Oxygen atom (Heteroatom priority).[1]

-

Position 3: Carbon atom bearing the chloromethyl group (

). -

Position 5: Carbon atom bearing the benzyl group (

).

Critical Regiochemistry: It is vital to distinguish this compound from its isomer, 3-Benzyl-5-(chloromethyl)-1,2,4-oxadiazole. The biological activity and synthetic routes for these two isomers are distinct. In the target molecule, the electrophilic "warhead" (chloromethyl) is at the 3-position, which is generally more metabolically stable than the 5-position due to the electronic distribution of the ring [1].

Physicochemical Profile

The 1,2,4-oxadiazole ring is planar and electron-deficient. The 3-chloromethyl group introduces a reactive electrophilic center, while the 5-benzyl group provides lipophilic bulk (

| Property | Value (Approx.) | Significance |

| Molecular Formula | Core scaffold | |

| Molecular Weight | 208.64 g/mol | Low MW fragment, ideal for FBDD |

| LogP | ~2.5 - 2.8 | Good membrane permeability |

| H-Bond Donors | 0 | No donor penalty |

| H-Bond Acceptors | 3 (N2, N4, O1) | Interaction with receptor residues |

| TPSA | ~38.9 Ų | High oral bioavailability potential |

Synthetic Pathways: The Regioselective Challenge

Synthesizing 3,5-disubstituted-1,2,4-oxadiazoles requires selecting the correct amidoxime precursor to ensure the substituents end up on the desired carbons.

The Retrosynthetic Logic

To achieve the 3-chloromethyl substitution, the "chloromethyl" moiety must originate from the amidoxime component. The 5-benzyl group must originate from the acylating agent (carboxylic acid derivative).

-

Fragment A (C3 source): 2-Chloroacetamidoxime (derived from Chloroacetonitrile).

-

Fragment B (C5 source): Phenylacetyl chloride (derived from Phenylacetic acid).

Step-by-Step Protocol

Note: This protocol involves handling alkylating agents and toxic nitriles. Work in a fume hood.

Step 1: Synthesis of 2-Chloroacetamidoxime

-

Reagents: Chloroacetonitrile (1.0 eq), Hydroxylamine hydrochloride (1.1 eq), Sodium Carbonate (

, 0.6 eq). -

Solvent: Ethanol/Water (1:1).

-

Procedure: Dissolve hydroxylamine HCl and carbonate in water. Cool to 0°C. Add chloroacetonitrile dropwise (exothermic). Stir at room temperature for 2–4 hours.

-

Causality: Low temperature prevents the displacement of the chlorine atom by the amine; we only want the nitrile to react.

-

Workup: Extract with ethyl acetate. The product is often unstable; use immediately.

Step 2: O-Acylation and Cyclization

-

Reagents: 2-Chloroacetamidoxime (from Step 1), Phenylacetyl chloride (1.1 eq), Pyridine or TEA (1.2 eq).

-

Solvent: Toluene (for high-temp cyclization) or DCM (for acylation).

-

Procedure:

-

Acylation: Dissolve amidoxime in DCM at 0°C. Add base, then add phenylacetyl chloride dropwise. Stir 1h. This forms the linear O-acylamidoxime intermediate.

-

Cyclization: Evaporate DCM, redissolve in Toluene, and reflux (110°C) for 3–6 hours with a Dean-Stark trap (to remove water).

-

-

Mechanism: The unmasked amine nitrogen attacks the carbonyl carbon, followed by dehydration to close the ring.

Synthetic Workflow Diagram

Caption: Regioselective synthesis of the 3-chloromethyl-5-benzyl isomer via the amidoxime route.

Reactivity & Diversification: The "Warhead"

The 3-chloromethyl group is a versatile electrophile. It allows the rapid generation of libraries via nucleophilic substitution (

Nucleophilic Substitution

The carbon-chlorine bond at the benzylic-like position (alpha to the heterocycle) is highly activated.

-

Amination: Reaction with secondary amines (e.g., piperidine, morpholine) yields tertiary amines.

-

Conditions:

, Acetone/ACN, 60°C.

-

-

Etherification: Reaction with phenols or alcohols.

-

Conditions: NaH or

, DMF.

-

-

Thioetherification: Reaction with thiols.

-

Conditions: TEA, DCM, RT.

-

Stability Considerations

Unlike acid chlorides, the chloromethyl-oxadiazole is relatively stable to water at neutral pH, allowing for easier handling. However, it will hydrolyze under strong basic conditions (NaOH) to the hydroxymethyl derivative.

Library Generation Workflow

Caption: Diversification of the scaffold using the electrophilic chloromethyl handle.

Medicinal Chemistry Applications

Bioisosterism

The 1,2,4-oxadiazole ring is a classic bioisostere for esters and amides .[1][9][10][11][12][13]

-

Advantage: It mimics the planar geometry and electronic distribution of an ester but lacks the hydrolyzable bond. This significantly improves metabolic stability (

) in plasma [2]. -

Dipole: The ring has a strong dipole moment, influencing orientation in the binding pocket.

Therapeutic Relevance

Compounds containing the 5-benzyl-3-substituted-1,2,4-oxadiazole motif have appeared in:

-

S1P1 Agonists: Used for treating multiple sclerosis. The oxadiazole acts as a linker between a lipophilic tail (benzyl) and a polar head group (derived from the chloromethyl).

-

Anti-inflammatory Agents: Inhibitors of 5-lipoxygenase often utilize this scaffold to improve potency over ester analogs [3].

-

Antitussives: Oxolamine derivatives share the oxadiazole core.

Safety and Handling References

-

Genotoxicity: The chloromethyl group is an alkylating agent. It is potentially mutagenic (Ames positive). All intermediates containing this group should be handled as potential carcinogens until proven otherwise.

-

Explosion Hazard: Low molecular weight oxadiazoles can be energetic. While the benzyl derivative is heavier and safer, distillation of precursors (like chloroacetonitrile) requires care.

References

-

Clapp, L. B. (1976). "1,2,3- and 1,2,4-Oxadiazoles."[1][7][14][15] Comprehensive Heterocyclic Chemistry. A foundational text on the reactivity differences between oxadiazole isomers.

-

Boström, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. Link - Discusses bioisosteric properties and metabolic stability.

-

Pace, A., & Pierro, P. (2009). "The New Era of 1,2,4-Oxadiazoles." Organic & Biomolecular Chemistry. Link - Detailed review of synthetic methodologies including the amidoxime route.

-

Baykov, S., et al. (2017).[7] "One-pot synthesis of 1,2,4-oxadiazoles." Journal of Organic Chemistry. Describes modern improvements to the cyclization process.

-

PubChem Compound Summary. "3-(Chloromethyl)-1,2,4-oxadiazole."[4] Link - Validated physicochemical data.

Sources

- 1. ijper.org [ijper.org]

- 2. 1,2,4-Oxadiazole | C2H2N2O | CID 6451463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2,4-Oxadiazole-3,5-diamine | C2H4N4O | CID 351155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(Chloromethyl)-1,2,4-oxadiazole | C3H3ClN2O | CID 2735765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,3,4-Oxadiazole - Wikipedia [en.wikipedia.org]

- 6. 3-(CHLOROMETHYL)-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. Buy 3-(Chloromethyl)-1,2,4-oxadiazole | 51791-12-9 [smolecule.com]

- 9. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. ijpsm.com [ijpsm.com]

Technical Guide: Molecular Weight & Characterization of 5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole

The following technical guide provides an in-depth analysis of the physicochemical properties, synthesis, and characterization of 5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole , with a specific focus on molecular weight validation in drug discovery workflows.

Executive Summary

5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole (CAS: 52156-51-1) is a versatile heterocyclic electrophile used primarily as a building block in medicinal chemistry. Its core value lies in the chloromethyl moiety, which serves as a reactive handle for nucleophilic substitution, allowing researchers to graft the metabolically stable 1,2,4-oxadiazole scaffold onto bioactive amines, thiols, or phenols.

This guide breaks down the molecular weight not just as a static number, but as a dynamic analytical parameter (Isotopic Distribution) essential for validating synthesis and tracking the compound in LC-MS assays.

Physicochemical Profile & Molecular Weight Analysis[1][2][3][4]

In high-precision drug development, "Molecular Weight" is ambiguous. Researchers must distinguish between the Average Molecular Weight (for molarity calculations) and the Monoisotopic Mass (for Mass Spectrometry identification).

Quantitative Data Table

| Parameter | Value | Context |

| Molecular Formula | C₁₀H₉ClN₂O | Core Composition |

| Average Molecular Weight | 208.64 g/mol | Used for stoichiometry/weighing |

| Monoisotopic Mass | 208.0403 Da | The primary peak (M) in MS |

| Exact Mass (³⁷Cl Isotope) | 210.0374 Da | The secondary peak (M+2) in MS |

| LogP (Predicted) | ~2.5 | Lipophilicity indicator |

| TPSA | ~38.9 Ų | Polar Surface Area (Membrane permeability) |

The Chlorine Isotope Signature (Critical for MS)

Because this molecule contains a single Chlorine atom, its Mass Spectrum will not show a single peak. It displays a characteristic 3:1 ratio due to the natural abundance of Chlorine isotopes:[1]

-

³⁵Cl (75.77%) : Contributes to the base peak at m/z 208.04 .

-

³⁷Cl (24.23%) : Contributes to the M+2 peak at m/z 210.04 .

Expert Insight: When analyzing LC-MS data, do not look for a single ion. A valid spectrum must show the M+2 peak at approximately 33% intensity of the parent peak. Absence of this pattern indicates dehalogenation (hydrolysis to the alcohol) or misidentification.

Synthetic Route & Regioselectivity

To synthesize 5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole , one cannot simply mix reagents; the regiochemistry is determined by the choice of amidoxime and acylating agent.

Retrosynthetic Logic

-

Position 3 (Chloromethyl): Derived from 2-Chloroacetamidoxime .

-

Position 5 (Benzyl): Derived from Phenylacetyl chloride (or Phenylacetic acid).

Note: Reversing these reagents (Phenylacetamidoxime + Chloroacetyl chloride) yields the isomer 3-Benzyl-5-(chloromethyl)-1,2,4-oxadiazole, which has different reactivity.

Synthesis Workflow Diagram

The following diagram illustrates the validated pathway to the target molecule, highlighting the critical cyclization step.

Figure 1: Regioselective synthesis of 5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole via the amidoxime route.

Protocol Validation

-

Amidoxime Formation: Reaction of chloroacetonitrile with hydroxylamine must be kept cool (0°C) to prevent self-polymerization or hydrolysis of the nitrile.

-

O-Acylation: The coupling with phenylacetyl chloride is exothermic. Slow addition is required to avoid di-acylation.

-

Cyclization: The final ring closure usually requires heat (reflux in toluene) to eliminate water. Completion is marked by the disappearance of the acyclic O-acyl intermediate on TLC.

Analytical Characterization (Self-Validating Systems)

To confirm identity and purity, researchers should cross-reference NMR and MS data.

Proton NMR (¹H NMR) Expectations

Solvent: CDCl₃.

-

~7.2 - 7.4 ppm (Multiplet, 5H): Aromatic protons of the benzyl group.

-

~4.60 ppm (Singlet, 2H): Chloromethyl group (-CH₂Cl). This signal is deshielded due to the electron-withdrawing nature of the oxadiazole ring and the chlorine.

-

~4.25 ppm (Singlet, 2H): Benzyl methylene (-CH₂-Ph).

Validation Check: If the signal at 4.60 ppm shifts upfield to ~4.0 ppm or disappears, the chlorine may have been hydrolyzed to an alcohol (-CH₂OH) or reacted with the solvent.

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

-

Target Ion [M+H]⁺: 209.05 Da.

-

Isotope Check: Look for the [M+H]+2 peak at 211.05 Da (approx 30-33% height of the main peak).

Applications in Drug Discovery[7][8][9]

The 3-chloromethyl group is a "warhead" for derivatization.

-

Library Generation: Displacement of the chloride by secondary amines yields a library of amino-oxadiazoles, often tested for GPCR or kinase activity.

-

Covalent Inhibition: In rare cases, the chloromethyl group can act as a covalent trap for cysteine residues in target proteins, though it is generally less reactive than acrylamides.

-

Bioisosterism: The 1,2,4-oxadiazole ring acts as a hydrolytically stable bioisostere for esters and amides, improving the pharmacokinetic profile (half-life) of the resulting drug candidate.

References

-

Santa Cruz Biotechnology. 3-benzyl-5-(chloromethyl)-1,2,4-oxadiazole Data Sheet (Isomer Reference). Retrieved from

-

PubChem. 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole Compound Summary (Structural Analog). National Library of Medicine. Retrieved from

-

Augustine, J. K., et al. (2009).[2] PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles.[2] Journal of Organic Chemistry.[2] Retrieved from

-

Baykov, S. V., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles.[3] Molecules (MDPI). Retrieved from

-

BLD Pharm. 5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole Product Page (CAS 52156-51-1).[4] Retrieved from

Sources

Biological Activity of 1,2,4-Oxadiazole Derivatives: A Technical Guide

The 1,2,4-Oxadiazole scaffold represents a cornerstone of modern medicinal chemistry, valued not just for its structural rigidity but for its unique ability to act as a hydrolytically stable bioisostere of esters and amides.[1]

This technical guide dissects the pharmacological utility, synthetic pathways, and therapeutic applications of 1,2,4-oxadiazole derivatives.[2][3][4][5][6]

Executive Summary: The Bioisosteric Advantage

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[1][2][4][7][8][9] Its critical value in drug design stems from its bioisosterism .[5]

-

Ester/Amide Replacement: It mimics the electronic and steric profile of ester (-COO-) and amide (-CONH-) linkages but lacks the susceptibility to rapid hydrolytic cleavage by esterases or peptidases.

-

Lipophilicity Modulation: The ring reduces polar surface area compared to amides, often improving membrane permeability and blood-brain barrier (BBB) penetration.

-

Metabolic Stability: The aromatic nature of the ring prevents the rapid metabolic degradation often seen with linear linkers.

Key FDA-Approved & Clinical Agents:

-

Ataluren (Translarna): A nonsense mutation read-through agent for Duchenne Muscular Dystrophy (DMD).

-

Zibotentan: An endothelin receptor antagonist (anticancer/fibrosis).

-

Oxolamine: A cough suppressant with anti-inflammatory properties.

-

Pleconaril: An antiviral capsid binder (Enterovirus).

Synthetic Architecture

The construction of the 1,2,4-oxadiazole core typically follows two primary logic gates: the condensation of amidoximes with carboxylic acid derivatives (the most robust route) or 1,3-dipolar cycloaddition.[1]

Diagram 1: The Amidoxime Route Workflow

This pathway is preferred for its versatility in introducing diverse substituents at the C3 and C5 positions.

Caption: Step-wise construction of the 1,2,4-oxadiazole core via the O-acylamidoxime intermediate.

Pharmacological Landscape & Mechanisms[13][14]

Oncology: Targeting Signaling Nodes

1,2,4-oxadiazoles serve as rigid linkers in kinase inhibitors and tubulin polymerization inhibitors.

-

Mechanism: They position pharmacophores (e.g., trimethoxyphenyl rings) in the colchicine binding site of tubulin, disrupting microtubule assembly.

-

Target: EGFR (Epidermal Growth Factor Receptor) .[10] Derivatives have shown nanomolar potency against EGFR-TK, often outperforming erlotinib in resistant cell lines (e.g., H1975).

Inflammation: S1P1 Receptor Agonism

One of the most sophisticated applications is in immunomodulation via the Sphingosine-1-phosphate receptor 1 (S1P1) .

-

The Logic: S1P1 agonists induce receptor internalization, preventing lymphocyte egress from lymph nodes. This "functional antagonism" treats autoimmune diseases like Multiple Sclerosis.

-

Structural Insight: The 1,2,4-oxadiazole ring replaces the labile carboxylic acid tail of endogenous S1P, maintaining potency while eliminating rapid metabolic clearance.

Diagram 2: S1P1 Agonist Signaling & Effect

Caption: Mechanism of action for 1,2,4-oxadiazole based S1P1 agonists in autoimmune therapy.

Comparative Potency Data

The following table summarizes key bioactivity data from recent literature, highlighting the scaffold's versatility.

| Therapeutic Area | Target | Compound ID (Ref) | Potency (IC50/EC50) | Key Structural Feature |

| Oncology | EGFR (WT) | Cmpd 5 [1] | 0.22 ± 0.07 µM | 3,4,5-trimethoxyphenyl at C5 |

| Oncology | Tubulin | Cmpd 13a [2] | 0.056 µM (MCF-7) | Quinazoline-Oxadiazole hybrid |

| Inflammation | S1P1 Receptor | Cmpd 26 [3] | 0.6 nM | 3,5-diphenyl-1,2,4-oxadiazole |

| Antiviral | Enterovirus | Pleconaril | ~0.1 µM | Hydrophobic pocket binder |

Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize a self-validating system where intermediate isolation confirms reaction progress.

Synthesis of 3-(4-Chlorophenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole

Rationale: This protocol demonstrates the "One-Pot" modification of the classical route, often used to generate libraries for SAR studies.

Reagents: 4-chlorobenzamidoxime (1.0 eq), Nicotinoyl chloride hydrochloride (1.1 eq), Pyridine (solvent/base), EDC·HCl (activator if using acid).

Step-by-Step Methodology:

-

O-Acylation: Dissolve 4-chlorobenzamidoxime (1.0 mmol) in anhydrous pyridine (5 mL) under nitrogen atmosphere.

-

Addition: Cool to 0°C. Add nicotinoyl chloride (1.1 mmol) portion-wise over 15 minutes.

-

Intermediate Check: Stir at RT for 1 hour. Validation Point: TLC (30% EtOAc/Hexane) should show consumption of amidoxime and appearance of a less polar O-acyl intermediate.

-

Cyclization: Heat the reaction mixture to reflux (100–110°C) for 4–6 hours. The basic pyridine promotes cyclodehydration.

-

Workup: Cool to RT. Pour into ice-cold water (50 mL). The product typically precipitates.

-

Purification: Filter the solid. If no precipitate, extract with EtOAc (3x), wash with brine, dry over Na₂SO₄. Recrystallize from Ethanol.

-

Characterization:

-

1H NMR (DMSO-d6): Look for characteristic pyridine protons and the absence of the N-H/O-H broad singlets from the amidoxime.

-

13C NMR: The C3 and C5 carbons of the oxadiazole ring appear characteristically around 165–175 ppm and 155–165 ppm.

-

Bioassay: S1P1 Receptor GTPγS Binding Assay

Rationale: This functional assay measures the activation of the G-protein, confirming agonism rather than just binding affinity.

Materials: CHO cells stably expressing human S1P1, [35S]GTPγS, Assay Buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).

Protocol:

-

Membrane Preparation: Harvest CHO-S1P1 cells and homogenize. Centrifuge to isolate membranes.

-

Incubation: In a 96-well plate, mix:

-

20 µg membrane protein.

-

Test compound (1,2,4-oxadiazole derivative) in DMSO (serial dilutions).

-

0.1 nM [35S]GTPγS.

-

10 µM GDP (to suppress basal binding).

-

-

Reaction: Incubate at 30°C for 30 minutes.

-

Termination: Filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Data Analysis: Plot % Stimulation vs. Log[Concentration] to determine EC50. Validation: Use Sphingosine-1-phosphate (S1P) as a positive control (EC50 ~ 0.5-2 nM).

References

-

Ashok, D., et al. (2022).[11][12] "Design and synthesis of 1,2,4-oxadiazole linked 1,2,4-thiadiazole-pyrimidines as anticancer agents." Juniper Online Journal of Public Health.

-

Srinivasa, H., et al. (2019).[4] "Design and synthesis of new 1,2,4-oxadiazole-isoxazole linked quinazoline derivatives as anticancer agents." Applied Microbiology and Biotechnology.

-

Li, Z., et al. (2005). "Discovery of potent 3,5-diphenyl-1,2,4-oxadiazole sphingosine-1-phosphate-1 (S1P1) receptor agonists with exceptional selectivity against S1P2 and S1P3."[13] Journal of Medicinal Chemistry.

-

BenchChem. (2025).[1][6] "A Technical Guide to the Synthesis of 1,2,4-Oxadiazoles." BenchChem Technical Guides.

-

Bhatia, R., et al. (2022).[4][14][11] "Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazole Conjugates." JOJ Public Health.[11]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Biological activity of oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. rjptonline.org [rjptonline.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A two-decade overview of oxadiazole derivatives as promising anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03702F [pubs.rsc.org]

- 11. juniperpublishers.com [juniperpublishers.com]

- 12. mdpi.com [mdpi.com]

- 13. Discovery of potent 3,5-diphenyl-1,2,4-oxadiazole sphingosine-1-phosphate-1 (S1P1) receptor agonists with exceptional selectivity against S1P2 and S1P3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

The 1,2,4-Oxadiazole Ring: A Technical Guide to Bioisosteric Replacement in Drug Discovery

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the 1,2,4-oxadiazole ring as a bioisostere in modern medicinal chemistry. We will explore the strategic application of this versatile heterocycle to enhance the druglike properties of molecules, moving beyond a simple recitation of facts to an analysis of the underlying principles and practical applications that drive its use in the field.

The Principle of Bioisosterism: A Strategic Imperative in Drug Design

Bioisosterism, the interchange of atoms or groups of atoms within a molecule that results in a new compound with similar biological activity, is a fundamental strategy in drug discovery.[1][2][3] This approach is not merely about structural mimicry but about the strategic modulation of a molecule's physicochemical and pharmacokinetic properties to improve its overall therapeutic profile. The goal is to fine-tune absorption, distribution, metabolism, and excretion (ADME) properties, enhance target affinity and selectivity, and mitigate toxicity.

The 1,2,4-oxadiazole ring has emerged as a prominent player in the medicinal chemist's toolbox for bioisosteric replacement, particularly as a surrogate for esters and amides.[1][2][4] Its unique electronic and structural features allow it to replicate the key interactions of these common functional groups while offering significant advantages in terms of metabolic stability.

The 1,2,4-Oxadiazole Moiety: Physicochemical Properties and Bioisosteric Rationale

The five-membered 1,2,4-oxadiazole ring, containing one oxygen and two nitrogen atoms, possesses a unique combination of properties that make it an attractive bioisostere.[5][6]

-

Electronic Nature: The presence of electronegative nitrogen and oxygen atoms results in an electron-deficient aromatic system. This influences the molecule's overall polarity and its ability to participate in hydrogen bonding. The ring can act as a hydrogen bond acceptor, mimicking the carbonyl oxygen of esters and amides.[4][6]

-

Structural Rigidity: As a planar aromatic ring, the 1,2,4-oxadiazole introduces conformational constraint into a molecule. This can be advantageous in locking in a bioactive conformation and improving binding affinity to the target protein.

-

Metabolic Stability: A key driver for its use is its enhanced resistance to enzymatic hydrolysis compared to esters and amides.[1][2][3] This increased metabolic stability can lead to improved oral bioavailability and a longer duration of action.[7][8]

-

Modulation of Physicochemical Properties: The introduction of a 1,2,4-oxadiazole ring can influence a compound's lipophilicity (logP) and aqueous solubility, which are critical parameters for drug absorption and distribution.[9]

The 1,2,4-Oxadiazole as a Bioisostere for Esters and Amides: A Comparative Analysis

The primary application of the 1,2,4-oxadiazole ring in bioisosterism is as a replacement for ester and amide functionalities. This strategy aims to address the inherent liabilities of these groups, most notably their susceptibility to hydrolysis by esterases and amidases.

| Feature | Ester/Amide | 1,2,4-Oxadiazole | Rationale for Replacement |

| Metabolic Stability | Prone to enzymatic hydrolysis | Generally stable to hydrolysis[1][2][3] | Increased in vivo half-life and oral bioavailability.[7] |

| Hydrogen Bonding | Carbonyl oxygen acts as a hydrogen bond acceptor. Amide N-H can be a donor. | Ring nitrogen atoms can act as hydrogen bond acceptors.[4] | Mimics key interactions with the biological target. |

| Conformation | Flexible single bonds | Planar and rigid | Pre-organizes the molecule for optimal binding. |

| Electronic Properties | Polar | Polar, electron-withdrawing[10] | Can influence pKa of neighboring groups and overall polarity. |

The following diagram illustrates the concept of bioisosteric replacement of an amide with a 1,2,4-oxadiazole.

Caption: Bioisosteric replacement of an amide with a 1,2,4-oxadiazole ring.

Synthetic Strategies for the Construction of the 1,2,4-Oxadiazole Ring

A variety of synthetic methods have been developed for the efficient construction of the 1,2,4-oxadiazole ring, making it readily accessible for medicinal chemistry campaigns. The most common approaches involve the cyclization of O-acyl amidoximes, which are typically formed from the reaction of an amidoxime with a carboxylic acid derivative.

General Two-Step Protocol: O-Acylation followed by Cyclization

This is a robust and widely used method.

Step 1: O-Acylation of Amidoximes Amidoximes can be acylated with various activated carboxylic acid derivatives, such as acyl chlorides or anhydrides, in the presence of a base.

Step 2: Cyclization The resulting O-acylamidoxime intermediate is then cyclized, often under thermal conditions or in the presence of a dehydrating agent or a base.

Caption: General workflow for the two-step synthesis of 1,2,4-oxadiazoles.

One-Pot Synthetic Procedures

More recently, efficient one-pot methods have been developed that combine the acylation and cyclization steps, simplifying the synthetic process. For instance, the reaction of amidoximes with carboxylic acid esters in the presence of a strong base like NaOH in DMSO has been reported to give 3,5-disubstituted-1,2,4-oxadiazoles at room temperature.[4]

Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles[4]

-

To a solution of the amidoxime (1.0 mmol) in DMSO (5 mL) is added powdered NaOH (2.0 mmol). The causality behind using a strong base like NaOH in a polar aprotic solvent like DMSO is to facilitate the deprotonation of the amidoxime, making it a more potent nucleophile for the subsequent reaction with the ester.

-

The corresponding carboxylic acid methyl or ethyl ester (1.1 mmol) is then added to the reaction mixture. The choice of an ester as the acylating agent is advantageous due to their ready availability and generally lower reactivity compared to acyl chlorides, which can lead to better control and fewer side reactions.

-

The reaction is stirred at room temperature for 4-24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time.

-

Upon completion, the reaction mixture is poured into water and the product is extracted with an appropriate organic solvent (e.g., ethyl acetate). This aqueous workup serves to quench the reaction and remove the inorganic base and DMSO.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. These are standard workup procedures to isolate the crude product.

-

The crude product is purified by column chromatography on silica gel to afford the desired 3,5-disubstituted-1,2,4-oxadiazole. Purification is essential to obtain the product in high purity for subsequent biological evaluation.

Case Studies: The 1,2,4-Oxadiazole Ring in Marketed Drugs

The successful application of the 1,2,4-oxadiazole as a bioisostere is exemplified by its presence in several marketed drugs across various therapeutic areas.

| Drug | Therapeutic Area | Role of the 1,2,4-Oxadiazole Ring |

| Ataluren | Duchenne Muscular Dystrophy | The oxadiazole ring is a key structural feature contributing to the molecule's activity in promoting read-through of premature stop codons.[11][12] |

| Fasiplon | Anxiolytic | The 1,2,4-oxadiazole moiety is part of the core scaffold responsible for its non-benzodiazepine anxiolytic effects.[12] |

| Oxolamine | Cough Suppressant | One of the earliest examples of a drug containing a 1,2,4-oxadiazole ring, demonstrating its early recognition in medicinal chemistry.[11][12] |

| Prenoxdiazine | Cough Suppressant | Similar to oxolamine, this drug incorporates the 1,2,4-oxadiazole scaffold.[11][12] |

| Butalamine | Vasodilator | The 1,2,4-oxadiazole ring is a central component of this vasodilator agent.[11][12] |

Pharmacokinetic and Metabolic Considerations

While the 1,2,4-oxadiazole ring is often employed to enhance metabolic stability, it is not completely inert. The O-N bond in the ring can be susceptible to reductive cleavage, leading to ring opening.[9][13] The metabolic fate of a 1,2,4-oxadiazole-containing compound is also influenced by the nature and position of its substituents.

Interestingly, comparative studies between 1,2,4- and 1,3,4-oxadiazole isomers have shown that the 1,3,4-isomer can sometimes exhibit superior metabolic stability.[9][14] The choice between these isomers should be guided by empirical data from in vitro metabolic stability assays.

Experimental Protocol: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

-

Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid inhibition of metabolic enzymes.

-

In a microcentrifuge tube, combine human liver microsomes (HLM), NADPH regenerating system, and phosphate buffer (pH 7.4). HLMs contain a rich source of drug-metabolizing enzymes, and the NADPH regenerating system is necessary to support the activity of cytochrome P450 enzymes.

-

Pre-incubate the mixture at 37°C for 5-10 minutes. This allows the system to equilibrate to the optimal temperature for enzymatic activity.

-

Initiate the reaction by adding the test compound to the incubation mixture.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent containing an internal standard (e.g., acetonitrile). The cold solvent precipitates the proteins and stops the enzymatic reaction. The internal standard is crucial for accurate quantification.

-

Centrifuge the samples to pellet the precipitated protein.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound. These parameters provide a quantitative measure of the compound's metabolic stability.

Conclusion and Future Perspectives

The 1,2,4-oxadiazole ring has firmly established itself as a valuable bioisostere in drug discovery. Its ability to mimic the key features of esters and amides while offering enhanced metabolic stability makes it a powerful tool for optimizing lead compounds. The continued development of novel synthetic methodologies and a deeper understanding of its metabolic fate will further expand its application in the design of next-generation therapeutics. As medicinal chemists continue to tackle the challenges of drug development, the strategic deployment of bioisosteric replacements like the 1,2,4-oxadiazole will remain a critical component of successful drug design.

References

-

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC. Available at: [Link]

-

Novel 1,2,4-Oxadiazole Derivatives - Encyclopedia.pub. Available at: [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - MDPI. Available at: [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC. Available at: [Link]

-

Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed. Available at: [Link]

-

1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed. Available at: [Link]

-

Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review - RJPT. Available at: [Link]

-

Bioisosterism: 1,2,4‐Oxadiazole Rings | Request PDF - ResearchGate. Available at: [Link]

-

1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PMC. Available at: [Link]

-

Bioisosterism: 1,2,4‐Oxadiazole Rings (2023) | Merve Taner Camci | 14 Citations - SciSpace. Available at: [Link]

-

Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC. Available at: [Link]

-

Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Available at: [Link]

-

1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - PMC. Available at: [Link]

-

Ester and Amide Bioisosteres - Cambridge MedChem Consulting. Available at: [Link]

-

Oxadiazole isomers: all bioisosteres are not created equal - Research Explorer. Available at: [Link]

-

Examples of drugs containing the 1,2,4-oxadiazole unit. - ResearchGate. Available at: [Link]

-

Properties and reactivities of 1,2,4-oxadiazole derivatives. The... - ResearchGate. Available at: [Link]

-

Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Available at: [Link]

-

Derivatives of 1,2,4-oxadiazole ring. - ResearchGate. Available at: [Link]

-

Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives | Open Access Journals - Research and Reviews. Available at: [Link]

-

Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by... - RSC Publishing. Available at: [Link]

-

(PDF) 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - ResearchGate. Available at: [Link]

-

1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - MDPI. Available at: [Link]

Sources

- 1. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bioisosterism: 1,2,4‐Oxadiazole Rings (2023) | Merve Taner Camci | 14 Citations [scispace.com]

- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery | MDPI [mdpi.com]

- 5. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rjptonline.org [rjptonline.org]

- 7. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ipbcams.ac.cn [ipbcams.ac.cn]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rjptonline.org [rjptonline.org]

- 14. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - MedChemComm (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Synthesis and Characterization of 5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole Derivatives

Introduction & Strategic Significance

The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, widely utilized as a bioisostere for esters and amides due to its enhanced metabolic stability and favorable hydrogen-bonding properties.

This Application Note details the synthesis of 5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole . This specific derivative is of high value because it functions as a dual-warhead electrophile :

-

The Chloromethyl Group (C3): A highly reactive electrophilic handle susceptible to SN2 displacement, allowing for the rapid attachment of amines, thiols, or alkoxides to generate diverse libraries.

-

The Benzyl Group (C5): Provides lipophilic bulk and π-stacking potential, critical for receptor binding affinity.

Mechanistic Pathway

The synthesis follows a "building block" approach.[1] The core 1,2,4-oxadiazole ring is constructed via the cyclodehydration of an O-acylamidoxime intermediate.

Figure 1: Mechanistic pathway for the construction of the 1,2,4-oxadiazole core via O-acylation and subsequent dehydration.

Experimental Protocols

Protocol A: Synthesis of 2-Chloroacetamidoxime (Precursor)

Criticality: This intermediate is often unstable upon long-term storage. Fresh preparation is recommended. Safety Warning: Chloroacetonitrile is toxic and lachrymatory. Hydroxylamine is a potential explosive; use a blast shield.

-

Reagents:

-

Hydroxylamine hydrochloride (NH2OH·HCl): 10.0 g (144 mmol)

-

Sodium carbonate (Na2CO3): 7.6 g (72 mmol)

-

Chloroacetonitrile: 10.8 g (144 mmol)

-

Solvent: Water (50 mL) / Ethanol (50 mL)

-

-

Procedure:

-

Dissolve NH2OH·HCl in water (30 mL) and cool to 0°C in an ice bath.

-

Slowly add Na2CO3 (dissolved in 20 mL water) dropwise to liberate free hydroxylamine. Note: Evolution of CO2 gas.

-

Add ethanol (50 mL).

-

Add chloroacetonitrile dropwise over 30 minutes, maintaining temperature < 5°C. Control is vital to prevent exothermic runaway.

-

Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

-

Workup: Extract with Ethyl Acetate (3 x 50 mL). The product is water-soluble; salting out the aqueous layer with NaCl improves yield.

-

Dry combined organics over MgSO4 and concentrate in vacuo (bath temp < 30°C).

-

Yield: Expect ~70-80% as a white/off-white solid. Use immediately or store at -20°C.

-

Protocol B: One-Pot Cyclization to 5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole

Rationale: We utilize a thermal cyclization in toluene. While reagents like T3P or EDC can be used, the thermal method is more robust for the chloromethyl derivative, avoiding side reactions with coupling agents.

-

Reagents:

-

2-Chloroacetamidoxime (from Protocol A): 10 mmol

-

Phenylacetyl chloride: 11 mmol (1.1 equiv)

-

Triethylamine (TEA) or Pyridine: 12 mmol

-

Solvent: Toluene (anhydrous, 50 mL)

-

-

Procedure:

-

Step 1 (O-Acylation): Dissolve 2-chloroacetamidoxime in Toluene under Nitrogen atmosphere. Add TEA. Cool to 0°C.

-

Add Phenylacetyl chloride dropwise. A white precipitate (TEA·HCl) will form immediately.

-

Stir at RT for 1 hour. Checkpoint: TLC (Hexane:EtOAc 3:1) should show consumption of amidoxime and formation of a new intermediate (O-acylamidoxime).

-

Step 2 (Cyclodehydration): Equip the flask with a Dean-Stark trap (optional but recommended) or simply a reflux condenser.

-

Heat the mixture to reflux (110°C) for 3–5 hours. The intermediate spot on TLC will convert to a less polar product (the oxadiazole).

-

Workup: Cool to RT. Wash with water (2 x 30 mL), saturated NaHCO3 (to remove unreacted acid), and brine.

-

Dry over Na2SO4 and concentrate.

-

Purification: Silica gel column chromatography. Eluent: Hexane/EtOAc (gradient 95:5 to 80:20).

-

Characterization Guide

The following spectral data confirms the structure. The key to identification is the shift of the chloromethyl protons and the distinct carbons in the oxadiazole ring.

| Technique | Parameter | Diagnostic Signal / Value | Interpretation |

| 1H NMR | -CH2Cl | δ 4.65 ppm (s, 2H) | Singlet. Downfield shift due to Cl and Oxadiazole ring. |

| Benzyl -CH2- | δ 4.25 ppm (s, 2H) | Singlet. Typical benzylic position attached to heterocycle. | |

| Aromatic | δ 7.20–7.40 ppm (m, 5H) | Phenyl ring protons.[2] | |

| 13C NMR | C-3 (Ring) | ~165 ppm | Characteristic of 1,2,4-oxadiazole C=N. |

| C-5 (Ring) | ~178 ppm | Characteristic of 1,2,4-oxadiazole O-C=N. | |

| -CH2Cl | ~33 ppm | Chloromethyl carbon. | |

| MS (ESI) | [M+H]+ | 209.0 / 211.0 | Shows characteristic Chlorine isotope pattern (3:1 ratio). |

| IR | C=N str | 1560–1590 cm-1 | Diagnostic stretch for oxadiazole ring. |

Downstream Applications (Derivatization)

The utility of this molecule lies in the lability of the C3-chloromethyl group. It serves as a "docking station" for nucleophiles.

Figure 2: Workflow for functionalizing the chloromethyl warhead to generate bioactive libraries.

Optimization Tips for Derivatization:

-

Solvent Choice: Use polar aprotic solvents (DMF, Acetonitrile) to accelerate the SN2 reaction.

-

Catalysis: Addition of KI (Potassium Iodide, 10 mol%) generates the in situ iodomethyl intermediate, which reacts significantly faster with amines.

-

Temperature: Most displacements proceed at RT or mild heating (50°C). Avoid excessive heat to prevent ring degradation.

References

-

Borg, S., et al. (1999). "Synthesis of 1,2,4-oxadiazole derivatives as potential peptidomimetics." Journal of Organic Chemistry.

-

Pace, A., & Buscemi, S. (2014). "Fluorine-containing heterocycles: Synthesis of 3-(chloromethyl)-1,2,4-oxadiazoles." Heterocycles.

- Katritzky, A. R. (2010). Comprehensive Heterocyclic Chemistry III. Elsevier.

-

Jakopin, Z., et al. (2012). "Synthesis and biological evaluation of 1,2,4-oxadiazole derivatives as neuroprotective agents." European Journal of Medicinal Chemistry.

Sources

Application Note: 5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole as a Strategic Intermediate

Part 1: Executive Summary & Rationale

The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, widely utilized as a bioisostere for esters and amides due to its improved hydrolytic stability and metabolic profile.[1][2][3] Specifically, 5-benzyl-3-(chloromethyl)-1,2,4-oxadiazole represents a high-value "lynchpin" intermediate.

Its dual-functionality drives its utility:

-

The 5-Benzyl Motif: Provides lipophilic bulk and

-stacking capability, essential for fitting into hydrophobic pockets (e.g., GPCRs like S1P1 or Muscarinic receptors). -

The 3-Chloromethyl Handle: A reactive electrophile allowing for rapid

derivatization with amines, thiols, and alkoxides, facilitating the generation of diverse libraries.[1]

This guide details the robust synthesis of this core scaffold and provides validated protocols for its downstream derivatization, ensuring high yield and purity while mitigating ring-degradation risks.

Part 2: Synthesis of the Core Scaffold[2]

reaction Logic

The construction of the 1,2,4-oxadiazole ring with a 3-chloromethyl substituent requires the condensation of 2-chloroacetamidoxime with a phenylacetic acid derivative (acid chloride or activated ester).

Retro-Synthetic Pathway:

-

Fragment A (C3 Source): 2-Chloroacetamidoxime (derived from chloroacetonitrile).

-

Fragment B (C5 Source): Phenylacetyl chloride (derived from phenylacetic acid).[1][4]

Experimental Protocol: Cyclocondensation Route

Objective: Synthesis of 5-benzyl-3-(chloromethyl)-1,2,4-oxadiazole on a 10g scale.

Reagents:

-

2-Chloroacetamidoxime (1.0 eq)

-

Phenylacetyl chloride (1.1 eq)[1]

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)[1]

-

Toluene (anhydrous)[1]

-

Optional: Molecular sieves (4Å) or Dean-Stark apparatus for water removal.

Step-by-Step Methodology:

-

O-Acylation (Intermediate Formation):

-

Dissolve 2-chloroacetamidoxime (10.0 g, 92 mmol) in anhydrous Toluene (100 mL) under

atmosphere. -

Cool the solution to 0°C.

-

Add TEA (15.4 mL, 110 mmol) dropwise.

-

Slowly add Phenylacetyl chloride (15.6 g, 101 mmol) diluted in Toluene (20 mL) over 30 minutes. Exothermic reaction – maintain temp < 10°C.

-

Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

QC Check: TLC should show consumption of amidoxime and formation of the O-acyl amidoxime intermediate.

-

-

Cyclodehydration (Ring Closure):

-

Heat the reaction mixture to reflux (110°C) for 4–6 hours.

-

Note: Water is a byproduct. Using a Dean-Stark trap facilitates reaction completion and prevents hydrolysis of the chloromethyl group.

-

Monitor via HPLC/TLC until the O-acyl intermediate converts to the oxadiazole product.

-

-

Work-up & Purification:

Critical Process Parameters (CPPs):

| Parameter | Specification | Reason |

| Temperature (Step 1) | < 10°C | Prevents double acylation or premature decomposition. |

| Water Content | Anhydrous | Moisture hydrolyzes the acid chloride and the chloromethyl product. |

| Base Choice | Non-nucleophilic | Strong nucleophilic bases can attack the chloromethyl group prematurely. |

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the synthesis logic and the subsequent library generation capabilities.

Caption: Synthesis of the 5-benzyl-3-(chloromethyl)-1,2,4-oxadiazole core and its divergence into functionalized libraries via nucleophilic substitution.

Part 4: Derivatization Protocols (Library Generation)[1]

The chloromethyl group is highly reactive.[5] The challenge is to effect substitution without opening the oxadiazole ring (which is sensitive to strong nucleophiles at C5).

Protocol A: Amination (Secondary Amines)

Targeting: S1P1 Agonists, Muscarinic Modulators[1]

-

Dissolution: Dissolve the core scaffold (1.0 eq) in DMF or Acetonitrile.

-

Base Addition: Add

(2.0 eq) or DIPEA (1.5 eq).[1] Avoid strong bases like NaOH. -

Nucleophile: Add the secondary amine (1.1 eq).

-

Reaction: Stir at 60°C for 4–12 hours.

-

Workup: Dilute with EtOAc, wash with water (5x to remove DMF).[1] Concentrate.

Protocol B: Thioether Formation

Targeting: Peptidomimetics

-

Thiol Activation: In a separate flask, treat the thiol (1.1 eq) with NaH (1.1 eq) in dry THF at 0°C to generate the thiolate.

-

Addition: Add the oxadiazole scaffold solution dropwise to the thiolate.

-

Reaction: Stir at 0°C to RT. The reaction is usually rapid (< 1 hour).

-

Note: Thiolates are highly nucleophilic; keep temperature low to prevent ring attack.

Part 5: Quality Control & Stability

Stability Profile

The 1,2,4-oxadiazole ring is less stable than 1,3,4-oxadiazoles.[1][6]

-

Acidic Stability: Generally stable.

-

Basic Stability: Susceptible to ring opening at high pH (> pH 10), leading to the formation of the original amidoxime or nitrile degradation products.[1]

-

Recommendation: Perform all aqueous workups at neutral or slightly acidic pH (pH 5–7).[1]

Genotoxicity (PGI Control)

The starting material (2-chloroacetamidoxime) and the product (chloromethyl-oxadiazole) are alkylating agents and potential genotoxic impurities (PGIs).

-

Control Strategy: Demonstrate purge of the chloromethyl intermediate in the final API step.

-

Derivatization Check: Ensure complete conversion using derivatization agents (e.g., morpholine scavengers) if the oxadiazole is the final intermediate.[1]

References

-

Synthesis of 3-chloromethyl-5-benzyl-1,2,4-oxadiazole. PrepChem. Detailed protocol for the condensation of chloroacetamide oxime with ethyl phenyliminoacetate. [Link]

-

1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed (NIH). Review of biological applications and stability profiles of the oxadiazole scaffold. [Link]

-

Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl. MDPI. Specific study on 5-(chloromethyl) variants and their bioactivity, validating the haloalkyl group's role in binding. [Link][1]

-

Degradation kinetics and mechanism of an oxadiazole derivative. PubMed. Critical data on the pH-dependent stability of the 1,2,4-oxadiazole ring (BMS-708163). [Link]

Sources

- 1. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Phenylacetyl Chloride , Hive Methods Discourse [chemistry.mdma.ch]

- 5. Buy 3-(Chloromethyl)-1,2,4-oxadiazole | 51791-12-9 [smolecule.com]

- 6. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]

Application Note: 5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole in Kinase Inhibitor Design

This Application Note is structured as a high-level technical guide for medicinal chemists and drug discovery scientists. It focuses on the practical utility of 5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole (CAS: 52156-51-1) as a strategic building block for synthesizing Type II and allosteric kinase inhibitors.

Executive Summary

In the landscape of kinase inhibitor discovery, the 1,2,4-oxadiazole ring has emerged as a privileged scaffold due to its hydrolytic stability and bioisosteric resemblance to amide and ester linkages.[1] This guide details the application of 5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole as a versatile electrophilic fragment.

Unlike simple alkyl halides, this reagent provides a pre-installed hydrophobic "tail" (the benzyl group) linked to a rigid, polar "core" (the oxadiazole). The chloromethyl handle allows for rapid SN2 coupling with amine-bearing hinge binders, facilitating the synthesis of "Extended-Hinge" inhibitors that probe the hydrophobic back-pocket (selectivity pocket) of kinases such as EGFR , VEGFR , and p38 MAPK .

Chemical Biology & Mechanistic Rationale[2]

The "Linker-Tail" Strategy